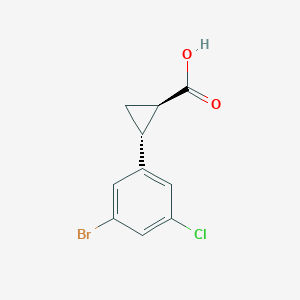

(1R,2R)-2-(3-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid

CAS No.: 2227801-86-5

Cat. No.: VC7559336

Molecular Formula: C10H8BrClO2

Molecular Weight: 275.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2227801-86-5 |

|---|---|

| Molecular Formula | C10H8BrClO2 |

| Molecular Weight | 275.53 |

| IUPAC Name | (1R,2R)-2-(3-bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C10H8BrClO2/c11-6-1-5(2-7(12)3-6)8-4-9(8)10(13)14/h1-3,8-9H,4H2,(H,13,14)/t8-,9+/m0/s1 |

| Standard InChI Key | XYSWSBVFIXAGMB-DTWKUNHWSA-N |

| SMILES | C1C(C1C(=O)O)C2=CC(=CC(=C2)Br)Cl |

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound’s core structure features a cyclopropane ring fused to a 3-bromo-5-chlorophenyl group and a carboxylic acid moiety. Its molecular formula is C₁₀H₈BrClO₂, with a molecular weight of 275.52 g/mol . The (1R,2R) configuration imposes strict stereochemical constraints, influencing both reactivity and intermolecular interactions.

Key Structural Features:

-

Cyclopropane Ring: The strained three-membered ring introduces significant angle distortion, enhancing reactivity in ring-opening reactions .

-

Halogen Substituents: The meta-positioned bromine and chlorine atoms on the phenyl ring create an electron-deficient aromatic system, favoring electrophilic substitution at the para position relative to the halogens .

-

Carboxylic Acid Group: The -COOH moiety enables salt formation, hydrogen bonding, and participation in condensation reactions .

Stereochemical Analysis

The (1R,2R) configuration dictates the spatial arrangement of substituents around the cyclopropane ring. X-ray crystallography of analogous cyclopropane carboxylates reveals that such stereochemistry stabilizes the molecule through intramolecular hydrogen bonding between the carboxylic acid and adjacent substituents . This configuration also impacts chiral recognition in biological systems, though specific studies on this compound remain limited .

Synthetic Methodologies

Decarboxylative Carbagermatranation

A pivotal synthetic route for cyclopropane carboxylates involves decarboxylative carbagermatranation, as demonstrated by Yang et al. . While their work focuses on tertiary cyclopropyl carbagermatranes, the methodology can be adapted for synthesizing stereodefined cyclopropane carboxylic acids:

-

Substrate Preparation: α-Arylcyclopropane carboxylic acid esters (e.g., N-hydroxyphthalimide esters) are synthesized via activation with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

-

Cross-Coupling: Zinc-mediated decarboxylation of the ester with a germanium bromide precursor yields the target cyclopropane derivative. For the (1R,2R) isomer, chiral auxiliaries or asymmetric catalysis may be required to enforce stereoselectivity .

Example Protocol (Adapted from ):

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Esterification | NHPI, DCM, DCC, DMAP | Forms active ester intermediate |

| Decarboxylation | Zn powder, Ge-Br1, argon atmosphere | Yields cyclopropane-germanium adduct |

| Acid Hydrolysis | HCl (aq) | Liberates free carboxylic acid |

Alternative Approaches

-

Cyclopropanation: Transition-metal-catalyzed cyclopropanation of styrene derivatives with dihalocarbenes could generate the cyclopropane ring, though stereocontrol remains challenging .

-

Resolution Techniques: Kinetic resolution using chiral bases may separate (1R,2R) and (1S,2S) enantiomers from racemic mixtures .

Physicochemical Properties

Experimental Data

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 275.52 g/mol | |

| Density | Not reported | |

| Solubility | Low in water; soluble in DCM, DMSO | |

| Stability | Air-stable solid; decomposes above 200°C |

Spectroscopic Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume